(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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Overview
Description
Aldehydo-L-iduronate is a compound that belongs to the class of organic compounds known as glucuronic acid derivatives. It is the conjugate base of aldehydo-L-iduronic acid, obtained by deprotonation of the carboxy group. This compound is a significant metabolite in humans and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldehydo-L-iduronate can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .
Industrial Production Methods
Industrial production methods for (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Aldehydo-L-iduronate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various metabolic pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions include various derivatives of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, which are crucial intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Aldehydo-L-iduronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is involved in the research of treatments for metabolic disorders and other diseases.
Industry: Aldehydo-L-iduronate is used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its role as a metabolite in various biological processes. It interacts with specific enzymes and receptors, influencing metabolic pathways and cellular functions. The molecular targets and pathways involved include glycosaminoglycan metabolism and chondroitin sulfate/dermatan sulfate metabolism .
Comparison with Similar Compounds
Similar Compounds
- D-galacturonic acid
- Hexuronate
- Glucuronic acid derivatives
Uniqueness
Aldehydo-L-iduronate is unique due to its specific role in human metabolism and its structural properties, which make it a valuable compound in the synthesis of complex carbohydrates and glycosaminoglycans .
Properties
Molecular Formula |
C6H9O7- |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI Key |
IAJILQKETJEXLJ-SKNVOMKLSA-M |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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